1-(2-Chlorophenyl)sulfonyl-3-[2-(3,4-dimethoxyphenyl)ethyl]urea
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Overview
Description
1-(2-Chlorophenyl)sulfonyl-3-[2-(3,4-dimethoxyphenyl)ethyl]urea is a complex organic compound that features a sulfonylurea structure This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a dimethoxyphenyl group
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)sulfonyl-3-[2-(3,4-dimethoxyphenyl)ethyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the sulfonyl chloride: The starting material, 2-chlorobenzenesulfonyl chloride, is prepared by reacting 2-chlorobenzenesulfonic acid with thionyl chloride.
Nucleophilic substitution: The sulfonyl chloride is then reacted with 3,4-dimethoxyphenethylamine to form the sulfonamide intermediate.
Urea formation: The final step involves the reaction of the sulfonamide intermediate with an isocyanate to form the desired sulfonylurea compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Chlorophenyl)sulfonyl-3-[2-(3,4-dimethoxyphenyl)ethyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chlorophenyl)sulfonyl-3-[2-(3,4-dimethoxyphenyl)ethyl]urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonylurea derivatives have shown efficacy.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)sulfonyl-3-[2-(3,4-dimethoxyphenyl)ethyl]urea involves its interaction with specific molecular targets. The sulfonylurea group is known to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-Chlorophenyl)sulfonyl-3-[2-(3,4-dimethoxyphenyl)ethyl]urea can be compared with other sulfonylurea derivatives, such as:
Tolbutamide: A first-generation sulfonylurea used in the treatment of type 2 diabetes.
Glipizide: A second-generation sulfonylurea with a similar mechanism of action but different pharmacokinetic properties.
Glibenclamide: Another second-generation sulfonylurea with a longer duration of action.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other sulfonylurea compounds.
Properties
IUPAC Name |
1-(2-chlorophenyl)sulfonyl-3-[2-(3,4-dimethoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O5S/c1-24-14-8-7-12(11-15(14)25-2)9-10-19-17(21)20-26(22,23)16-6-4-3-5-13(16)18/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOHRYNKZLGLTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)NS(=O)(=O)C2=CC=CC=C2Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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